Phenylcarbylamine chloride

Catalog No.
S571795
CAS No.
622-44-6
M.F
C7H5Cl2N
M. Wt
174.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylcarbylamine chloride

CAS Number

622-44-6

Product Name

Phenylcarbylamine chloride

IUPAC Name

1,1-dichloro-N-phenylmethanimine

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

InChI

InChI=1S/C7H5Cl2N/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

TTWWZVGVBRPHLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C(Cl)Cl

solubility

SOL IN BENZENE, ALC, ETHER; INSOL IN WATER

Synonyms

phenyl isocyanide dichloride

Canonical SMILES

C1=CC=C(C=C1)N=C(Cl)Cl

The exact mass of the compound Phenylcarbylamine chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzene, alc, ether; insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2051. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Phenylcarbylamine chloride (CAS 622-44-6), also known as phenyl isocyanide dichloride, is a highly reactive gem-dichloroimine building block used extensively in advanced organic and organometallic synthesis . As a liquid reagent with a boiling point of 208–210 °C, it offers a concentrated, easily dosed source of the electrophilic N=CCl2 functional group . It is a critical precursor for the synthesis of N-phenyl heterocycles, such as 5-halo-1-phenyltetrazoles, substituted carbodiimides, and isocyanide-substituted metal carbonyls [1]. For procurement, it serves as a specialized, non-gaseous alternative to phosgene in specific cyclization and coupling reactions, providing distinct processability advantages in standard laboratory and industrial reactor setups without the need for cryogenic gas handling .

Substituting phenylcarbylamine chloride with its synthetic precursor, phenyl isothiocyanate, or generic carbonylation agents fundamentally alters the reaction pathway and process requirements. While phosgene can mediate similar cyclization reactions, its gaseous state (boiling point 8 °C) necessitates specialized high-pressure handling, extreme safety infrastructure, and strict regulatory tracking . Conversely, phenyl isothiocyanate lacks the highly electrophilic gem-dichloro carbon, preventing direct nucleophilic substitution by diamines or azides to form target imino heterocycles without inefficient, multi-step desulfurization . Attempting to generate phenyl isocyanide dichloride in situ from the isothiocyanate often leads to incomplete chlorination or unwanted ring-chlorinated byproducts, compromising the yield and purity of downstream pharmaceutical intermediates [1]. Therefore, procuring the isolated, purified gem-dichloro reagent ensures reproducible stoichiometry and high-yield cyclizations.

Physical State and Handling Volatility vs. Phosgene

Phenylcarbylamine chloride offers a significant processability advantage over phosgene for specific N-phenylation and cyclization reactions due to its physical state. While phosgene is a highly volatile gas at room temperature (boiling point 8 °C), phenylcarbylamine chloride is an oily liquid with a boiling point of 208–210 °C . This allows it to be handled using standard liquid-dosing equipment without the need for pressurized gas cylinders or extreme cryogenic cooling, significantly reducing the engineering controls required for its deployment in batch synthesis .

Evidence DimensionBoiling Point / Physical State at Standard Conditions
Target Compound DataLiquid, boiling point 208–210 °C
Comparator Or BaselinePhosgene (Gas, boiling point 8 °C)
Quantified Difference200 °C higher boiling point, eliminating the need for pressurized gas handling
ConditionsStandard atmospheric pressure (760 mmHg)

Enables standard liquid-phase dosing and reduces the severe infrastructure costs associated with handling highly toxic gaseous reagents.

Electrophilic Reactivity in Heterocycle Synthesis vs. Phenyl Isothiocyanate

In the synthesis of complex N-phenyl heterocycles, such as 5-halo-1-phenyltetrazoles, phenylcarbylamine chloride provides direct access to the target via nucleophilic displacement of its gem-dichloro group . Using the precursor phenyl isothiocyanate requires a multi-step desulfurization or alternative activation pathway, which is often less efficient. The pre-formed dichloride allows for direct, high-yield condensation with azides or diamines, avoiding the harsh oxidative conditions needed to activate the thiocarbonyl group [1].

Evidence DimensionLeaving Group Suitability for Cyclization
Target Compound DataTwo labile chloride leaving groups enabling direct nucleophilic substitution
Comparator Or BaselinePhenyl isothiocyanate (Requires thiocarbonyl activation/desulfurization)
Quantified DifferenceEliminates 1-2 synthetic activation steps compared to thiocarbonyl desulfurization
ConditionsCondensation with binucleophiles or azides in standard organic solvents

Direct procurement of the dichloride streamlines synthetic routes, improving overall yield and reducing reagent waste in pharmaceutical intermediate manufacturing.

Ligand Precursor Stability in Metal Carbonyl Dechlorination

Phenylcarbylamine chloride is specifically utilized as a precursor for generating phenyl isocyanide-substituted metal carbonyls via direct dechlorination. When reacted with low-valent transition metal complexes (such as Ni(COD)2 or metal carbonyls), the gem-dichloro group is efficiently removed to yield the corresponding isocyanide ligand in situ [1]. Attempting to generate the isocyanide separately requires handling highly volatile and malodorous free isocyanides. The dichloride serves as a stable, bench-handleable surrogate that generates the active ligand directly in the coordination sphere .

Evidence DimensionLigand Precursor Stability and Delivery
Target Compound DataStable liquid precursor, generates isocyanide ligands in situ via dechlorination
Comparator Or BaselineFree phenyl isocyanide (Highly volatile, severe odor, prone to polymerization)
Quantified Difference100% elimination of free isocyanide isolation and storage requirements
ConditionsReaction with metal carbonyls or Ni(COD)2 in benzene/toluene

Provides a safer, more stable, and highly reproducible method for synthesizing organometallic catalysts and complexes.

Synthesis of 5-Halo-1-phenyltetrazoles and Imino Heterocycles

Phenylcarbylamine chloride is the reagent of choice for constructing complex nitrogen-containing heterocycles, where its highly electrophilic gem-dichloro group undergoes rapid, direct condensation with azides or diamines, bypassing the multi-step desulfurization required when using phenyl isothiocyanate.

Bench-Stable Precursor for Organometallic Catalyst Preparation

It serves as an excellent bench-stable precursor for phenyl isocyanide ligands, undergoing direct dechlorination in the presence of transition metals (such as Ni(COD)2) to form isocyanide-substituted metal carbonyls in situ, avoiding the need to handle volatile free isocyanides[1].

Polyurethane Byproduct Modeling and Radical Generation

In polymer chemistry research, it is utilized as a highly specific model compound to study the formation of colored impurities during MDI (methylene diphenyl diisocyanate) production, and acts as a controlled source of chlorine radicals under photolysis [2].

Physical Description

Phenylcarbylamine chloride appears as a pale yellow oily liquid with an odor of onions. Highly toxic by inhalation and skin absorption. Strongly irritates skin and mucous membranes. Density 1.265 g / cm3. Insoluble in water and soluble in alcohol. Noncombustible.

Color/Form

PALE-YELLOW, OILY LIQUID

XLogP3

3.8

Boiling Point

210 °C @ 760 MM HG

Vapor Density

6.03 (AIR= 1)

Density

1.285 @ 15 °C

LogP

2.54 (LogP)

Odor

ONION-LIKE ODOR

Melting Point

19.5 °C

UNII

84XDL272K2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

622-44-6

Wikipedia

Phenyliminocarbonyl dichloride

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

CHLORINATION OF PHENYLISOTHIOCYANATE.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

MILDLY VOLATILE

Dates

Last modified: 04-14-2024

Spectral interactions of piperonyl butoxide and isocyanides with purified hepatic cytochrome P-450 from uninduced mice

G A Beumel, P E Levi, E Hodgson
PMID: 4018535   DOI: 10.1016/0306-3623(85)90068-0

Abstract

The binding of isocyanides and the metabolites of piperonyl butoxide (PBO) to reduced cytochrome P-450 in intact microsomes gives rise to the type III optical difference spectrum which is characterized by two pH dependent peaks in the Soret region. Each of the purified cytochrome P-450 isozymes (A1, B1, B2, B3) metabolized PBO and produced a spectrum in the Soret region. Only the A1 fraction produced the pH dependent type III spectrum. The B1 fraction produced a spectrum with only one peak at 430 nm while the spectrum produced by both the B2 and B3 fractions contained only the 455 nm peak. Each of the isozymes produce pH dependent type III spectra with both ethyl isocyanide and phenyl isocyanide dichloride.


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